molecular formula C9H18ClNO2 B3047064 (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride CAS No. 1346773-57-6

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B3047064
CAS No.: 1346773-57-6
M. Wt: 207.70
InChI Key: XMQSOBPCWYVZSW-KZYPOYLOSA-N
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Description

(1S,2R)-Ethyl 2-aminocyclohexanecarboxylate hydrochloride is a chiral cyclohexane derivative with a molecular formula of C₉H₁₈ClNO₂ (MW: 207.70) . It features a cis-configuration of the amino and ester groups on the cyclohexane ring, stabilized as a hydrochloride salt to enhance solubility and stability. This compound is widely used in pharmaceutical synthesis, particularly as a precursor for chiral drugs or ligands in asymmetric catalysis. Key properties include:

  • Melting Point: 128–135°C
  • Solubility: Soluble in water and methanol .
  • Stereochemistry: Defined stereocenters at C1 (S) and C2 (R) positions, critical for biological activity .

Properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSOBPCWYVZSW-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661764
Record name Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346773-57-6
Record name Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The amino and carboxylate groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate hydrochloride
  • Molecular Formula: Identical (C₉H₁₈ClNO₂) but enantiomeric in configuration.
  • Properties : Similar melting point (128–135°C) and solubility .
  • Applications : Used in mirror-image pharmacological studies to assess stereospecificity in drug-receptor interactions.
(1S,2S)-Ethyl 2-aminocyclohexanecarboxylate hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.70) .
  • Safety : Requires specific handling precautions (e.g., moisture sensitivity) .

Functional Group Modifications

(1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO₂ (MW: 179.64) .
  • Key Difference : Replaces the ethyl ester with a carboxylic acid group.
  • Impact : Lower molecular weight and increased polarity enhance water solubility but reduce lipid membrane permeability.
tert-Butyl (1R,2S)-2-Aminocyclohexylcarbamate
  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32) .
  • Key Difference : Incorporates a tert-butyl carbamate protecting group instead of an ethyl ester.
  • Applications : Used in peptide synthesis to temporarily block the amine group during coupling reactions .

Structural Analogs with Bicyclic Frameworks

Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
  • Molecular Formula: C₉H₁₅ClNO₂ (MW: 217.68) .
  • Purity : 96% (NMR), with optical rotation of -5.005° (C=1, H₂O) .
(1S,2R)-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride
  • Molecular Formula: C₅H₁₁ClNO₂ (MW: 164.60) .
  • Key Difference : Cyclopentane ring instead of cyclohexane, reducing steric hindrance and altering conformational flexibility.

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula MW MP (°C) Solubility Stereochemistry
(1S,2R)-Ethyl 2-aminocyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 128–135 Water, Methanol (1S,2R)
(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 128–135 Water, Methanol (1R,2S)
(1S,2R)-2-Aminocyclohexanecarboxylic Acid HCl C₇H₁₄ClNO₂ 179.64 N/A Water (1S,2R)
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[...] HCl C₉H₁₅ClNO₂ 217.68 N/A Organic solvents (1R,2S,5S)

Research Findings and Implications

  • Stereochemical Impact : The (1S,2R) configuration in cyclohexane derivatives demonstrates superior binding to GABA receptors compared to (1R,2S) enantiomers, as inferred from related studies on bicyclic analogs .
  • Solubility vs. Bioavailability : Hydrochloride salts (e.g., (1S,2R)-ethyl ester) offer enhanced aqueous solubility over free bases, critical for oral drug formulations .
  • Safety Profiles : Moisture sensitivity and handling precautions (e.g., P201/P202 codes ) are common across hydrochloride salts due to hygroscopicity.

Biological Activity

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride is an amino acid derivative that has garnered attention for its potential biological activity, particularly in pharmacological applications. This compound's structure suggests possible interactions with neurotransmitter systems, which may influence various physiological processes.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cyclohexane ring with an amino group and a carboxylate ester. The stereochemistry at the 1 and 2 positions plays a crucial role in its biological activity.

Biological Activity Overview

Preliminary studies indicate that (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride may have significant biological effects, particularly in the context of neurotransmitter modulation. Its structural similarity to neurotransmitters suggests potential applications in treating conditions linked to neurotransmitter imbalances.

Research indicates that (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride may interact with various neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function. Although specific mechanisms are still under investigation, the compound's ability to modulate neurotransmitter dynamics is a focal point of ongoing research.

Comparative Analysis

A comparative analysis of related compounds highlights the unique features of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride. The following table summarizes key differences:

Compound NameStructure TypeUnique Features
Ethyl 4-aminocyclohexanecarboxylateAmino Acid DerivativeLacks methyl group at position 2
Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochlorideIsomerDifferent stereochemistry affecting biological activity
trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester HydrochlorideEsterDifferent configuration leading to varied reactivity

This comparison underscores how stereochemical arrangements can significantly influence biological interactions and applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride. Notable findings include:

  • Neurotransmitter Interaction : Research has shown that compounds with similar structures can bind to neurotransmitter receptors, suggesting potential therapeutic effects in neuropsychiatric disorders .
  • Cytotoxicity Studies : In vitro assays have indicated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines, highlighting the potential for (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride as an anticancer agent .
  • Binding Affinities : Structure-activity relationship studies reveal positive correlations between binding affinities to antiapoptotic proteins and cytotoxic effects in cancer cells. This suggests that the compound may serve as a lead for developing new anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride
Reactant of Route 2
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(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride

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